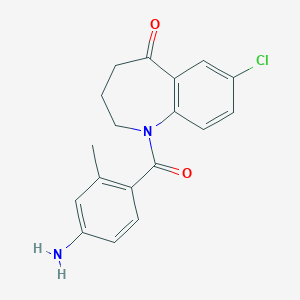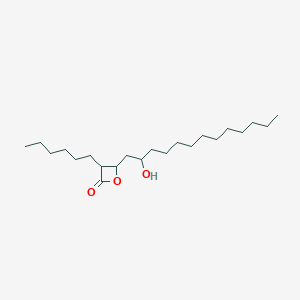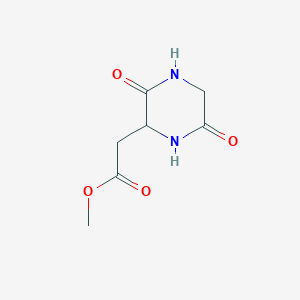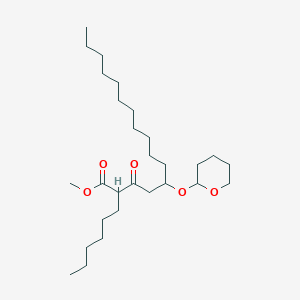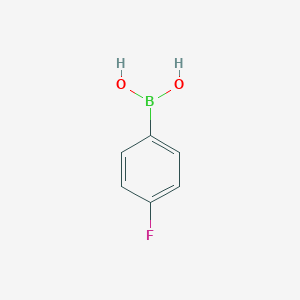
4-氟苯硼酸
描述
4-Fluorophenylboronic acid is a chemical compound with the molecular formula C6H6BFO2 . It is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of 4-Fluorophenylboronic acid involves coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .Molecular Structure Analysis
The molecular structure of 4-Fluorophenylboronic acid consists of a fluorine atom (F) attached to a phenyl ring, which is further attached to a boronic acid group (B(OH)2) . The average molecular mass is 139.920 Da .Chemical Reactions Analysis
4-Fluorophenylboronic acid can be used as a reactant in various chemical reactions. These include Suzuki coupling using microwave and triton B catalyst, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, Cu-catalyzed Petasis reactions, and more .Physical And Chemical Properties Analysis
4-Fluorophenylboronic acid is a powder with a melting point of 262-265 °C (lit.) . It has a molecular weight of 139.92 .科学研究应用
Biomedical Applications
Phenylboronic acid and its moieties, including 4-Fluorophenylboronic acid, are known to form covalent bonds with polyol compounds . This property has attracted researchers due to its potential in various biomedical applications . For instance, phenylboronic acid-functionalized chitosan conjugates have shown to exhibit a plethora of properties that can be exploited for a variety of applications .
Glucose-Sensitive Polymers
One significant application of these conjugates is their ability to function as glucose-sensitive polymers . This enables self-regulated insulin release in the treatment of diabetes .
Diagnostic Agent
These conjugates also function as a diagnostic agent , providing another important application in the medical field.
Wound Healing
The conjugates of phenylboronic acid and chitosan have been used in wound healing . This is due to their biocompatibility, biodegradability, and high chemical reactivity .
Tumor Targeting
Another noteworthy use of these conjugates has been in tumor targeting . This application is particularly important in the field of cancer research and treatment .
Coupling Reactions
4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Synthesis of Biologically Active Terphenyls
It is also used to make novel biologically active terphenyls . These compounds have various applications in medicinal chemistry.
Suzuki Coupling
4-Fluorophenylboronic acid can be used as a reactant in Suzuki coupling . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.
安全和危害
作用机制
Target of Action
4-Fluorophenylboronic acid is primarily used as a reactant in various coupling reactions . It interacts with targets such as arenediazonium tetrafluoroborates, iodonium salts, and iodanes . These targets play a crucial role in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound forms a covalent bond with the target molecule, resulting in a new compound . This interaction is central to the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by 4-Fluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two organic compounds with the aid of a palladium catalyst . The compound’s role in this pathway can lead to the synthesis of various biologically active molecules .
Result of Action
The action of 4-Fluorophenylboronic acid results in the formation of new organic compounds through carbon-carbon bond formation . It is also used to synthesize novel biologically active terphenyls . These resulting compounds can have various applications, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of 4-Fluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . Additionally, the reaction is typically performed in an aqueous solution or organic solvent . Therefore, factors such as the presence and concentration of the catalyst, the type of base used, and the reaction medium can all impact the compound’s action .
属性
IUPAC Name |
(4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNNMJLXWQQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO2 | |
| Record name | 4-fluorophenylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301378 | |
| Record name | 4-Fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenylboronic acid | |
CAS RN |
1765-93-1 | |
| Record name | (4-Fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl)boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1765-93-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-FLUOROPHENYL)BORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9BF8EKZ8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

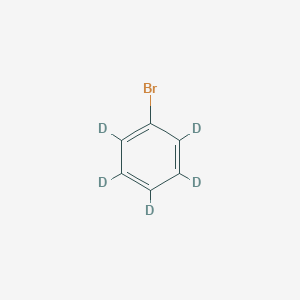

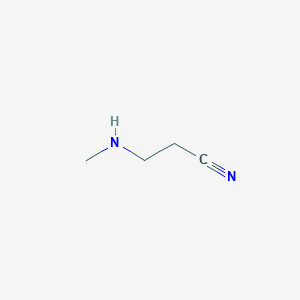

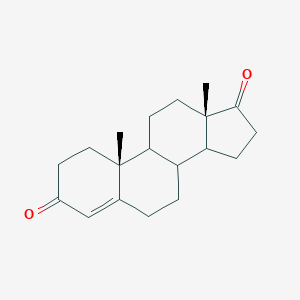
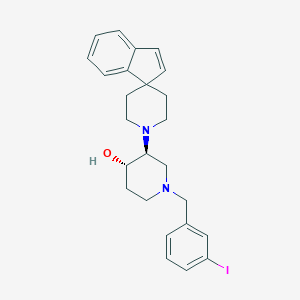
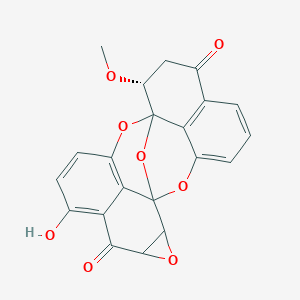
![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)
